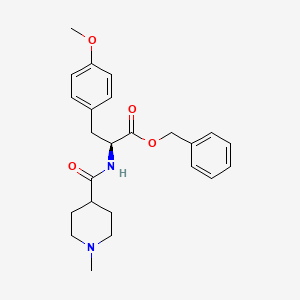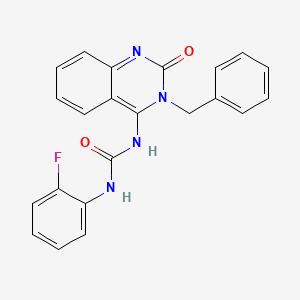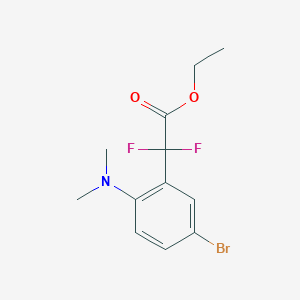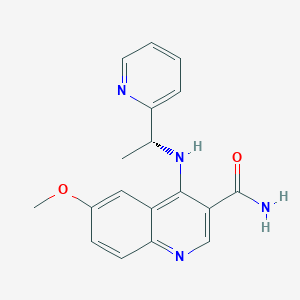
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.
Methoxylation of the phenyl ring: This can be done using methoxy reagents under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and methoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Affecting biochemical pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
Benzyl (S)-3-(4-hydroxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate: Similar structure with a hydroxy group instead of a methoxy group.
Benzyl (S)-3-(4-chlorophenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate: Contains a chloro group instead of a methoxy group.
Uniqueness
Benzyl (S)-3-(4-methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
benzyl (2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C24H30N2O4/c1-26-14-12-20(13-15-26)23(27)25-22(16-18-8-10-21(29-2)11-9-18)24(28)30-17-19-6-4-3-5-7-19/h3-11,20,22H,12-17H2,1-2H3,(H,25,27)/t22-/m0/s1 |
InChIキー |
KIQQMLAHNSAOST-QFIPXVFZSA-N |
異性体SMILES |
CN1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CN1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)

![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)


![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
